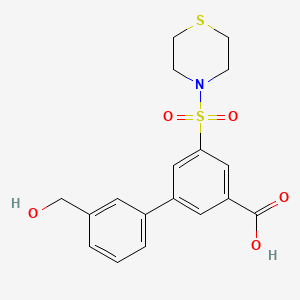![molecular formula C20H26N6O2 B5412033 N-(3-methoxyphenyl)-4-[2-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5412033.png)
N-(3-methoxyphenyl)-4-[2-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-methoxyphenyl)-4-[2-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide, also known as MP-10, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. MP-10 belongs to the class of piperazine compounds and has been found to exhibit various biochemical and physiological effects.
科学研究应用
N-(3-methoxyphenyl)-4-[2-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide has been found to have potential therapeutic applications in various fields of research. In neuroscience, this compound has been shown to have neuroprotective effects in animal models of Parkinson's disease and stroke. In cancer research, this compound has been found to inhibit the growth of cancer cells in vitro and in vivo. This compound has also been studied for its potential use as an antidepressant and anxiolytic agent.
作用机制
The mechanism of action of N-(3-methoxyphenyl)-4-[2-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide is not fully understood, but it is believed to act on various targets in the brain and body. This compound has been shown to modulate the activity of dopamine and serotonin receptors, which are involved in the regulation of mood and behavior. This compound has also been found to inhibit the activity of certain enzymes and ion channels, which may contribute to its neuroprotective and anticancer effects.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. In animal models, this compound has been shown to increase dopamine and serotonin levels in the brain, which may contribute to its antidepressant and anxiolytic effects. This compound has also been found to reduce oxidative stress and inflammation, which may contribute to its neuroprotective and anticancer effects.
实验室实验的优点和局限性
The advantages of using N-(3-methoxyphenyl)-4-[2-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide in lab experiments include its high yield and purity, well-established synthesis method, and potential therapeutic applications in various fields of research. However, the limitations of using this compound include its limited solubility in water, potential toxicity at high doses, and lack of clinical data on its safety and efficacy.
未来方向
There are several future directions for research on N-(3-methoxyphenyl)-4-[2-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide. One direction is to further investigate its mechanism of action and identify its molecular targets in the brain and body. Another direction is to explore its potential therapeutic applications in other fields of research, such as cardiovascular disease and inflammation. Additionally, future studies could focus on optimizing the synthesis method and developing new derivatives of this compound with improved solubility and potency.
合成方法
The synthesis of N-(3-methoxyphenyl)-4-[2-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide involves the reaction of 1-(3-methoxyphenyl)piperazine with 2-(1-pyrrolidinyl)pyrimidine-4-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The resulting product is then treated with an acid to obtain this compound in high yield and purity.
属性
IUPAC Name |
N-(3-methoxyphenyl)-4-(2-pyrrolidin-1-ylpyrimidin-4-yl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N6O2/c1-28-17-6-4-5-16(15-17)22-20(27)26-13-11-24(12-14-26)18-7-8-21-19(23-18)25-9-2-3-10-25/h4-8,15H,2-3,9-14H2,1H3,(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISIATCTWPPLTOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)N2CCN(CC2)C3=NC(=NC=C3)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-amino-11-tert-butyl-9,10,11,12-tetrahydro-6H-chromeno[3,4-c]quinolin-6-one](/img/structure/B5411952.png)
![1'-(2-methyl-5-propylpyrimidin-4-yl)spiro[indole-3,4'-piperidin]-2(1H)-one](/img/structure/B5411953.png)
![4-[2-(4-ethyl-1-piperazinyl)-2-oxoethoxy]-N-isopropyl-3-methylbenzenesulfonamide](/img/structure/B5411956.png)
![3-{5-[(3,5-dimethylphenoxy)methyl]-2-furyl}-1-(1-methyl-1H-pyrazol-5-yl)-2-propen-1-one](/img/structure/B5411962.png)
![2-(3-chlorophenyl)-5-methyl-4-[(4-methyl-1H-pyrazol-1-yl)methyl]-1,3-oxazole](/img/structure/B5411963.png)
![ethyl 1-[3-(2-nitrophenyl)acryloyl]-3-piperidinecarboxylate](/img/structure/B5411983.png)

![2-[3-(2-fluorophenyl)acryloyl]-5-methoxyphenyl 2-methoxybenzoate](/img/structure/B5411998.png)
![5-{3-chloro-4-[3-(3,5-dimethylphenoxy)propoxy]-5-ethoxybenzylidene}-2,4-imidazolidinedione](/img/structure/B5412002.png)
![N-[1-{[(4-acetylphenyl)amino]carbonyl}-2-(4-nitrophenyl)vinyl]-4-methylbenzamide](/img/structure/B5412007.png)
![5-(2-isopropoxypropanoyl)-3-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5412019.png)
![5-{1-[2-(3-ethoxy-4-methoxyphenyl)-1H-imidazol-1-yl]ethyl}-3-ethyl-1,2,4-oxadiazole](/img/structure/B5412022.png)
![2-(4-{[1-(3-methylphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)propanoic acid](/img/structure/B5412026.png)
![2-[1-(2,2-diphenylethyl)-3-oxo-2-piperazinyl]-N,N-dimethylacetamide](/img/structure/B5412038.png)